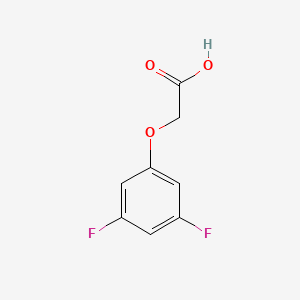

2-(3,5-Difluorophenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKQOKIYIPBOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-02-5 | |

| Record name | 2-(3,5-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Routes

Analogous Synthetic Strategies for Related Difluorophenoxyacetic Acid Isomers and Derivatives

A prevalent method for synthesizing phenoxyacetic acid derivatives involves the reaction of a substituted phenol (B47542) with an α-haloester, typically an ethyl bromo- or chloroacetate (B1199739), followed by saponification. This approach, a variation of the Williamson ether synthesis, is widely applicable. For instance, the synthesis of various phenoxyacetamide inhibitors, which are derivatives of phenoxyacetic acids, begins with the reaction of a substituted phenol with an ethyl 2-bromoalkanoate in the presence of a base like potassium carbonate. nih.gov The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which can be further derivatized, for example, by coupling with an amine to form an amide. nih.gov

The synthesis of isomers, such as those with different fluorine substitution patterns on the phenyl ring, follows a similar logic. For example, a plausible synthetic route for 2-(3,4-difluorophenoxy)propanoic acid involves the reaction of 3,4-difluorophenol (B1294555) with a suitable propanoic acid derivative. vulcanchem.com

More complex derivatives, such as 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid, may require more specialized synthetic routes. One reported method involves a modified approach based on the electrocyclic ring-closure of a 1,4,4-trisubstituted butadiene to construct the pyridine (B92270) ring system. researchgate.net This highlights how significant modifications to the core structure necessitate distinct synthetic strategies beyond the standard ether synthesis.

The synthesis of 2,3-difluorophenylacetic acid, a structural isomer where the ether linkage is absent, proceeds through a different pathway. One method involves the photohalogenation of 2,3-difluorotoluene (B1304731) to yield 2,3-difluorobenzyl halide. This intermediate then undergoes a carbonylation reaction to produce the final acid. google.com This route underscores the importance of the ether oxygen in defining the synthetic strategy for phenoxyacetic acids.

Derivatives can also be formed by modifying the acetic acid side chain. For example, 3-(3,5-difluorophenoxy)propionic acid has been synthesized, extending the carbon chain of the carboxylic acid. google.com Furthermore, the synthesis of 3-fluoro-2-oxo-3-phenylpropionic acid derivatives has been reported, indicating that a wide variety of functional groups can be incorporated into the basic phenoxyacetic acid scaffold. nih.gov

The table below summarizes synthetic strategies for various isomers and derivatives of difluorophenoxyacetic acid.

| Compound Name | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Phenoxyacetamide Derivatives | Reaction of a substituted phenol with an ethyl 2-bromoalkanoate, followed by saponification and amide coupling. | Substituted phenol, ethyl 2-bromoalkanoate, K₂CO₃, KOH, amine, HATU, DIPEA | nih.gov |

| 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid | Electrocyclic ring-closure of a 1,4,4-trisubstituted butadiene. | Ethyl [1-¹⁴C]cyanoacetate | researchgate.net |

| 2,3-Difluorophenylacetic acid | Photohalogenation of 2,3-difluorotoluene followed by carbonylation. | 2,3-difluorotoluene, Cl₂ or Br₂, cobalt tetracarbonyl salt | google.com |

| 3-(3,5-Difluorophenoxy)propionic acid | Reaction of 3,5-difluorophenol (B1294556) with a propionic acid derivative. | 3,5-difluorophenol, propionic acid derivative | google.com |

Advanced Spectroscopic Characterization and Structural Investigations

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules like 2-(3,5-Difluorophenoxy)acetic acid. researchgate.net By analyzing the chemical shifts, spin-spin coupling, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. babcock.edu.ngbhu.ac.in

In the ¹H NMR spectrum, the protons on the aromatic ring, the methylene (B1212753) group (-CH₂-), and the carboxylic acid group (-COOH) would each exhibit distinct signals. The chemical shifts of the aromatic protons are influenced by the electronegative fluorine atoms. The methylene protons would likely appear as a singlet, and the acidic proton of the carboxylic acid would be observed at a characteristic downfield chemical shift, which can be affected by concentration, solvent, and temperature. babcock.edu.ngmsu.edu

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule, including those in the aromatic ring, the methylene group, and the carbonyl group of the carboxylic acid, would produce a separate resonance. babcock.edu.ng The chemical shifts of the aromatic carbons are particularly informative, with the carbons bonded to fluorine showing characteristic shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 100 - 110 |

| Aromatic C-F | - | 160 - 165 |

| Aromatic C-O | - | 155 - 160 |

| Methylene (-CH₂-) | ~4.7 | ~65 |

| Carboxylic Acid (-COOH) | 10 - 13 | ~175 |

Note: These are approximate predicted values and can vary based on solvent and other experimental conditions.

Detailed Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and analyzing the vibrational modes of this compound. acs.orgnih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. libretexts.org A very broad and intense absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1760 cm⁻¹. libretexts.orgpurdue.edu The C-O stretching vibrations of the ether linkage and the carboxylic acid would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The C-F stretching vibrations of the aromatic ring would also give rise to strong absorptions, usually in the 1100-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy:

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Typical IR Absorption Range (cm⁻¹) | Typical Raman Shift Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak or not observed |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1760 (strong) | Moderate to Strong |

| C-C Stretch (Aromatic Ring) | 1400-1600 | Strong |

| C-O Stretch (Ether & Carboxylic Acid) | 1000-1300 | Moderate |

| C-F Stretch | 1100-1400 (strong) | Moderate |

Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₈H₆F₂O₃), the expected monoisotopic mass is approximately 188.0285 Da. americanelements.com

Upon ionization in the mass spectrometer, typically by electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). uab.edu This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of these fragment ions in the mass spectrum provides valuable structural information. nih.gov

For this compound, key fragmentation pathways could include:

Loss of the carboxylic acid group: Cleavage of the bond between the methylene group and the carboxylic acid could result in the loss of a COOH radical (45 Da) or a neutral CO₂ molecule (44 Da) followed by the loss of a hydrogen atom.

Cleavage of the ether bond: The bond between the oxygen and the aromatic ring or the methylene group could break, leading to fragments corresponding to the difluorophenoxy group or the acetic acid moiety.

Fragmentation of the aromatic ring: The difluorophenyl ring itself can undergo fragmentation, although this is generally less common for stable aromatic systems.

The relative abundance of the different fragment ions helps to piece together the structure of the original molecule. spectroscopyonline.com Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information. uab.edu

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Identity | Neutral Loss |

| 188 | [C₈H₆F₂O₃]⁺ (Molecular Ion) | - |

| 143 | [C₇H₅F₂O]⁺ | COOH |

| 129 | [C₆H₃F₂O]⁺ | CH₂COOH |

| 113 | [C₆H₃F₂]⁺ | OCH₂COOH |

X-ray Crystallography and Solid-State Structural Analysis of Analogous Compounds

While a specific crystal structure for this compound may not be readily available in public databases, the principles of X-ray crystallography can be understood by examining analogous compounds. glenresearch.commdpi.comresearchgate.net This technique provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Elucidation of Crystal Packing Arrangements and Molecular Conformations

X-ray diffraction studies on single crystals of analogous phenoxyacetic acids or other small organic molecules reveal how the molecules pack together in the crystal lattice. nih.gov This packing is governed by a delicate balance of intermolecular forces. The conformation of the molecule in the solid state, including the torsion angles of flexible parts like the ether linkage and the carboxylic acid group, is also determined. rsc.org For instance, the planarity of the aromatic ring and the orientation of the acetic acid side chain relative to it would be precisely defined. acs.org

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

A crucial aspect of crystal structure analysis is the identification and characterization of intermolecular interactions. nih.gov For this compound, the most significant intermolecular interaction would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. researchgate.net Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of strong O-H···O hydrogen bonds.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations serve as powerful tools to complement experimental data and provide deeper insights into the properties of this compound. nih.gov Methods like Density Functional Theory (DFT) can be used to:

Optimize the molecular geometry: Calculations can predict the most stable three-dimensional structure of the molecule in the gas phase. utwente.nl

Calculate spectroscopic properties: NMR chemical shifts, as well as IR and Raman vibrational frequencies, can be calculated and compared with experimental data to aid in spectral assignment. nih.govmdpi.com

Analyze electronic properties: The distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential can be calculated. nih.gov This information helps in understanding the reactivity of the molecule and the nature of its intermolecular interactions.

Model intermolecular interactions: The strength and geometry of hydrogen bonds and other noncovalent interactions can be modeled, providing a theoretical basis for the observed crystal packing. nih.govutwente.nl

By combining experimental spectroscopic data with computational models, a highly detailed and accurate picture of the structure and properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uci.edunih.gov It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. uci.edu For this compound, DFT calculations offer profound insights into its intrinsic properties.

Molecular Geometry and Energetics: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Electronic Structure and Frontier Molecular Orbitals (FMO): A critical aspect of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.gov

Theoretical calculations for phenoxyacetic acid derivatives demonstrate that charge transfer primarily occurs within the molecule, and the HOMO-LUMO energy gap helps to characterize the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Characterized by electron density primarily on the phenoxy group and the carboxylic acid oxygen atoms. | Indicates the regions of the molecule most susceptible to electrophilic attack and electron donation. nih.gov |

| LUMO Energy | Characterized by electron density distributed across the aromatic ring and the carbonyl group. | Indicates the regions of the molecule most likely to accept electrons and undergo nucleophilic attack. nih.govresearchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | A relatively large energy gap is expected. | Suggests high chemical stability and lower reactivity, which is a key indicator of the molecule's overall kinetic stability. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) localized around the oxygen atoms of the carboxylic acid; positive potential (blue) near the acidic hydrogen. | Maps the charge distribution, identifying sites for intermolecular interactions, particularly hydrogen bonding. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent. researchgate.netnih.gov

Conformational Analysis: For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. This reveals the different shapes (conformers) the molecule can adopt and the energy barriers between them. The simulations track the fluctuations in dihedral angles, particularly around the ether linkage and the acetic acid side chain, to identify the most probable and stable conformations.

Dynamic Behavior in Solution: When simulated in a solvent like water or ethanol (B145695), MD can elucidate how the molecule interacts with its surroundings. researchgate.net Key analyses include the calculation of radial distribution functions (RDFs) to understand the structuring of solvent molecules around specific sites, such as the polar carboxylic acid group. researchgate.net The simulations also provide insights into the stability of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding its behavior in a biological or chemical system. nih.gov This approach has been successfully used to study the interactions of various small molecules with complex environments. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for this compound

| Parameter/Output | Description | Purpose |

| Force Field | A set of empirical energy functions and parameters (e.g., GROMOS, CHARMM) used to define the energy of the system. nih.gov | Accurately describes the intramolecular and intermolecular forces governing the molecular motion. |

| Simulation Time | Typically run for nanoseconds (ns) to microseconds (μs). nih.govnih.gov | Allows the molecule to explore a representative range of its conformational space and dynamic movements. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure over time. | Assesses the structural stability of the molecule during the simulation. A stable RMSD indicates the system has reached equilibrium. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.net | Quantifies the strength and nature of interactions between the solute (the molecule) and the solvent. |

| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds throughout the simulation. | Determines the stability and dynamics of key intermolecular interactions that influence the molecule's properties and solubility. |

Hirshfeld Surface Analysis for Comprehensive Mapping of Intermolecular Contacts in Crystalline States

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govderpharmachemica.com By partitioning the crystal's electron density into molecular fragments, it generates surfaces that encapsulate the molecule, providing a unique picture of its shape and interactions within the crystalline environment. derpharmachemica.com

Visualizing Intermolecular Contacts: The Hirshfeld surface is mapped with various properties, most notably d_norm, which is a normalized contact distance. The d_norm map uses a color spectrum to highlight intermolecular contacts:

Red spots: Indicate contacts shorter than the van der Waals radii, representing close interactions like strong hydrogen bonds. derpharmachemica.com

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Show contacts longer than the van der Waals radii, indicating weaker or no significant interactions.

Table 3: Illustrative Breakdown of Intermolecular Contacts for a Difluorophenoxy Derivative from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) | Description |

| H···H | ~40-50% | Represents the most abundant type of contact in many organic crystals, contributing significantly to the overall van der Waals interactions and crystal packing. derpharmachemica.com |

| O···H/H···O | ~25-30% | These contacts are critical and often correspond to the strong O-H···O hydrogen bonds that form between the carboxylic acid groups, leading to dimer formation, a common motif in carboxylic acid crystals. derpharmachemica.com |

| F···H/H···F | ~10-15% | Interactions involving the fluorine atoms are significant. These weak hydrogen bonds contribute to the stability of the crystal lattice and influence the molecular orientation. |

| C···H/H···C | ~5-15% | These represent weaker C-H···π interactions or general van der Waals contacts involving the aromatic ring and methylene group, helping to stabilize the packing of molecules. derpharmachemica.com |

| C···C | ~1-5% | These contacts can indicate π-π stacking interactions between the aromatic rings of adjacent molecules, which are often influenced by the electron-withdrawing fluorine atoms. nih.gov |

Reactivity, Derivatization, and Functional Group Transformations

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several classical organic reactions.

The carboxylic acid moiety of 2-(3,5-Difluorophenoxy)acetic acid can readily undergo esterification, amidation, and anhydride (B1165640) formation, typical reactions of carboxylic acids.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding esters. fishersci.co.uk This reversible reaction, known as Fischer esterification, can be driven to completion by using an excess of the alcohol or by removing water as it is formed. nih.gov For instance, the synthesis of the methyl ester of the related (2,6-difluorophenoxy)acetic acid has been reported. lookchem.com Similarly, reacting this compound with methanol (B129727) or ethanol (B145695) would produce methyl 2-(3,5-difluorophenoxy)acetate and ethyl 2-(3,5-difluorophenoxy)acetate, respectively.

Amidation: Amides can be synthesized by the direct coupling of this compound with primary or secondary amines. acs.org This transformation often requires the use of coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to facilitate the formation of the amide bond. sigmaaldrich.com The synthesis of phenoxyacetamide derivatives from corresponding phenoxyacetic acids and amines is a well-established method for creating molecules with potential biological activity. nih.govnih.gov For example, coupling with piperonylamine (B131076) would yield N-(benzo[d] Current time information in Bangalore, IN.jetir.orgdioxol-5-ylmethyl)-2-(3,5-difluorophenoxy)acetamide.

Anhydride Formation: Acid anhydrides can be formed from this compound. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides can also be synthesized. These reactive intermediates are useful in various acylation reactions. journals.co.za

Table 1: Examples of Carboxylic Acid Transformations

| Reaction Type | Reactant | Product Example |

|---|---|---|

| Esterification | Methanol | Methyl 2-(3,5-difluorophenoxy)acetate |

| Amidation | Piperonylamine | N-(benzo[d] Current time information in Bangalore, IN.jetir.orgdioxol-5-ylmethyl)-2-(3,5-difluorophenoxy)acetamide |

| Anhydride Formation | Self-condensation | 2-(3,5-Difluorophenoxy)acetic anhydride |

Decarboxylation, the removal of the carboxyl group, from phenoxyacetic acids can occur under specific conditions. Simple heating is generally not sufficient, but the reaction can be induced. For example, the decarboxylation of various phenoxyacetic acids has been achieved by irradiation in the presence of mercury(II) oxide and iodine. journals.co.zathestatesman.com This reaction proceeds through radical intermediates. journals.co.za

More recently, Fe and Ni metallaphotoredox catalysis has been shown to enable the decarboxylative cross-coupling of 2-phenoxyacetic acid with aryl halides, providing a modern method for forming carbon-carbon bonds. acs.org Furthermore, in biological systems, such as in plants, phenoxyacetic acid-based herbicides can undergo metabolic processes that include decarboxylation, which leads to their inactivation. cambridge.org

Reactions Involving the Difluorophenoxy Aromatic Ring

The 3,5-difluoro substitution pattern on the phenyl ring significantly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two fluorine atoms and the ether oxygen. However, the ether oxygen is also a resonance donor, which directs incoming electrophiles to the ortho and para positions. In this case, the para position (C4) is already substituted. The directing effects of the substituents must be considered to predict the regioselectivity of EAS reactions.

The two fluorine atoms are meta to each other and are strongly deactivating, electron-withdrawing groups that direct incoming electrophiles to the positions meta to themselves (C2, C4, C6). The phenoxyacetic acid side chain (-OCH₂COOH) is an ortho, para-director. The combined effect of these substituents makes the C4 and C6 positions the most likely sites for electrophilic attack. Since C4 is already part of the ether linkage, the C2 and C6 positions are the most probable sites for substitution.

For a closely related compound, 1,3-difluoro-5-methoxybenzene, nitration with a mixture of nitric acid and sulfuric acid results in the introduction of a nitro group at the 2-position, ortho to the activating methoxy (B1213986) group and meta to the fluorine atoms. libretexts.org This suggests that electrophilic substitution on this compound would likely occur at the C2 or C6 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product(s) |

|---|---|

| NO₂⁺ (Nitration) | 2-(3,5-Difluoro-2-nitrophenoxy)acetic acid and 2-(3,5-Difluoro-6-nitrophenoxy)acetic acid |

| Br⁺ (Bromination) | 2-(2-Bromo-3,5-difluorophenoxy)acetic acid and 2-(6-Bromo-3,5-difluorophenoxy)acetic acid |

| SO₃ (Sulfonation) | 2-(3,5-Difluoro-2-sulfophenoxy)acetic acid and 2-(3,5-Difluoro-6-sulfophenoxy)acetic acid |

Nucleophilic aromatic substitution (SNAr) on the difluorophenoxy ring is theoretically possible but challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halogen). acs.org In this compound, the fluorine atoms are potential leaving groups, but the ring is not strongly activated towards nucleophilic attack.

However, SNAr reactions on unactivated aromatic rings can sometimes be achieved under forcing conditions or with very strong nucleophiles. For example, the substitution of a fluorine atom in 1,3,5-trifluorobenzene (B1201519) with an amino group using sodium amide has been reported. journals.co.zanih.gov It is conceivable that under harsh conditions, one of the fluorine atoms in this compound could be displaced by a potent nucleophile. The presence of two fluorine atoms may facilitate substitution at one of these positions. nih.gov

Synthesis of Complex Derivatives and Advanced Molecular Scaffolds

This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. jetir.orgfarmaciajournal.combohrium.com The functional groups present allow for its incorporation into a variety of molecular scaffolds.

For instance, the carboxylic acid can be converted to an acid chloride, which can then react with various nucleophiles to form a wide array of derivatives. It can also be used in multi-component reactions to build heterocyclic structures. Phenoxyacetic acid derivatives have been used to synthesize compounds with potential herbicidal and fungicidal activities. nih.gov Furthermore, the synthesis of novel phosphoramidates from nucleoside analogues demonstrates the utility of such acid moieties in creating complex bioactive molecules. nih.gov The synthesis of flavone-8-acetic acid derivatives for anticancer applications also highlights the importance of the acetic acid side chain in drug design. nih.gov

The difluorinated phenyl ring is a desirable feature in many modern drug candidates, as fluorine substitution can enhance metabolic stability and binding affinity. Therefore, this compound can be a key intermediate in the synthesis of advanced molecular scaffolds where this specific substitution pattern is required.

Development of Conjugates for Chemical Probes and Activity Modulation

The carboxylic acid moiety of this compound serves as a primary handle for conjugation to other molecules, including fluorescent dyes, biotin (B1667282) tags, or pharmacologically active scaffolds. This conjugation is typically achieved through the formation of amide or ester linkages. The process generally involves the activation of the carboxylic acid, for instance, by converting it into a more reactive species like an acid chloride or by using coupling agents.

While specific examples of this compound being used in chemical probes are not extensively documented in publicly available literature, the general strategies for creating such tools are well-established. For instance, the carboxylic acid can be coupled with an amine-containing fluorescent tag to create a probe for imaging studies. Similarly, conjugation to a molecule with a known biological target could be employed to study structure-activity relationships or to enhance the therapeutic profile of the parent molecule.

The derivatization of the core structure can significantly modulate its biological activity. For example, the synthesis of amide derivatives from phenoxyacetic acids is a common strategy in drug discovery. A study on soluble epoxide hydrolase (sEH) inhibitors involved the synthesis of various N,N'-disubstituted ureas, some incorporating phenoxy moieties, demonstrating how modification of the core structure can lead to potent and metabolically stable compounds. nih.gov In a different context, the synthesis of 3-arylflavone-8-acetic acid derivatives and their evaluation for anticancer activities highlights how modifications to an acetic acid-bearing scaffold can influence cytotoxicity and induce specific biological responses like the production of tumor necrosis factor-α (TNF-α). google.com

The development of conjugates can also involve linking the molecule to larger entities. For example, patent literature describes the conjugation of various small molecules, including those with phenoxy groups, to cell-binding molecules to create drug-conjugates for targeted therapy. nih.gov These strategies often rely on the presence of a reactive handle, such as a carboxylic acid, for attachment.

Incorporation into Macrocyclic and Polymeric Structures

The integration of this compound into macrocyclic and polymeric structures represents a sophisticated approach to creating molecules with novel functions and properties.

Macrocyclic Structures:

Macrocycles are of significant interest in drug discovery due to their unique conformational properties. While direct examples of macrocyclization involving this compound are scarce in the literature, its structure lends itself to several synthetic strategies for incorporation into such frameworks.

One potential approach is through multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple building blocks. cam.ac.uk A bifunctional derivative of this compound could be designed to participate in an MCR-based macrocyclization. For instance, the carboxylic acid could be one reactive site, while a second reactive group could be introduced onto the phenyl ring.

Another strategy involves the synthesis of linear precursors containing the 2-(3,5-difluorophenoxy)acetyl moiety, which are then cyclized. Ring-closing metathesis (RCM) is a powerful tool for forming macrocycles and has been used in the diversity-oriented synthesis of macrocycle libraries. bakerlab.org A derivative of this compound bearing a terminal alkene could serve as a precursor for RCM.

Computational methods are also being used to design and predict the structures of novel macrocycles composed of various amino acid-like building blocks, highlighting the vast chemical space that can be explored. google.com The this compound moiety could potentially be incorporated as a non-standard building block in such designed macrocycles.

Polymeric Structures:

The incorporation of this compound into polymers can be achieved by either polymerizing a monomer derived from it or by grafting it onto an existing polymer backbone.

Alternatively, the carboxylic acid can be reacted with a functionalized polymer. For example, a polymer with hydroxyl or amine side chains could be esterified or amidated with this compound or its activated form. This approach allows for the modification of existing polymers to impart new properties derived from the difluorophenoxyacetic acid moiety. The synthesis of polymer-drug conjugates is an area where such strategies are employed to control the release and targeting of therapeutic agents.

Academic and Research Applications in Chemical Sciences

Utilization in Combinatorial Chemistry and High-Throughput Library Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery and materials science that involves the systematic and repetitive connection of different "building blocks" to generate a large array of diverse molecular entities, known as a chemical library. nih.gov These libraries are then screened efficiently to identify compounds with desired biological or material properties.

While specific, large-scale combinatorial libraries based exclusively on 2-(3,5-difluorophenoxy)acetic acid are not extensively documented in mainstream literature, its structure is ideally suited for such applications. The phenoxyacetic acid scaffold is a well-established motif in medicinal chemistry, and its derivatives are frequently used to create libraries for screening against various biological targets like enzymes and receptors. farmaciajournal.comnih.gov The carboxylic acid group of this compound provides a convenient handle for covalent linkage, most commonly through amide bond formation, to a diverse set of amine-containing building blocks. ijpsonline.com

The true value of using this specific compound in a library lies in the 3,5-difluorophenyl group. The two fluorine atoms introduce several key properties that can be systematically explored across a library:

Modulated Electronic Effects: The strong electron-withdrawing nature of fluorine atoms alters the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes.

Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the in-vivo half-life of a potential drug candidate.

For instance, a positional scanning synthetic combinatorial library (PS-SCL) designed to find antagonists for the MCH1 receptor utilized building blocks like 3-fluorophenylacetic acid, a close structural relative, demonstrating the utility of fluorinated phenylacetic acids in generating libraries of bioactive compounds. nih.gov The strategic placement of the 3,5-difluoro motif on the phenoxy ring allows for the creation of a focused library where the impact of these specific fluorine substitutions can be assessed across a wide range of structural variations.

Below is a conceptual table illustrating how this compound could serve as a scaffold in a combinatorial library.

| Scaffold Component | Role in Library Synthesis | Potential for Diversification (Example Building Blocks) |

| Carboxylic Acid | Primary reaction site for coupling. | Forms amide bonds with a diverse library of primary and secondary amines (e.g., alkylamines, anilines, amino acids, heterocyclic amines). |

| Ether Linkage | Provides a stable, flexible connection between the aromatic ring and the acetic acid moiety. | Generally kept constant to maintain the core phenoxyacetic acid structure. |

| 3,5-Difluorophenyl Ring | Introduces specific electronic and metabolic properties to every compound in the library. | The aromatic ring can be further functionalized in subsequent steps, though this is less common in primary library synthesis. |

Role in the Development of Novel Organic Reaction Methodologies

The development of new organic reactions is crucial for advancing chemical synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. While this compound has not been reported as a catalyst or reagent that defines a new reaction class, it and its parent structures (phenoxyacetic acid and phenylacetic acid) serve as important substrates in the development and validation of modern synthetic methods, particularly in photocatalysis and fluorination chemistry.

Recent research has focused on using heterogeneous semiconductor photoredox catalysis for organic synthesis. beilstein-journals.org In such systems, phenoxyacetic acids can undergo decarboxylation to generate radical intermediates, which can then participate in various bond-forming reactions. For example, the reaction between phenoxyacetic acid and acrylamide (B121943) has been used as a model to test different TiO₂ catalysts for adduct formation. beilstein-journals.org Furthermore, studies on α-substituted arylacetic acids under these conditions have shown that fluorinated variants, like racemic α-fluorophenylacetic acid, can be converted to dimerized products in excellent yields. beilstein-journals.org

The phenoxyacetic acid core is also a target for developing novel fluorination techniques. A study demonstrated that phenoxyacetic acids can undergo a decarboxylative fluorination using Selectfluor® as the fluorine source, facilitated by a heterogeneous graphitic carbon nitride photocatalyst, offering a more sustainable alternative to traditional homogeneous metal catalysts. mpg.de Another innovative strategy involves the use of a charge-transfer complex formed between Selectfluor® and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method allows for the divergent fluorination of phenylacetic acid derivatives; in aqueous conditions, it leads to decarboxylative benzylic fluorination, while under dry conditions, it yields α-fluoro-α-arylcarboxylic acids. mdpi.com These methodologies highlight how substrates like this compound can be employed to probe the mechanisms and expand the scope of new catalytic transformations.

Contributions to Fundamental Fluorine Chemistry Research and Organofluorine Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern pharmaceutical, agrochemical, and materials science. dtu.dkelsevierpure.com The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. However, the synthesis of selectively fluorinated compounds presents unique challenges due to the high electronegativity of fluorine. dtu.dk

This compound contributes to this field in several ways:

As a Model Substrate: It serves as a valuable substrate for studying the influence of multiple fluorine atoms on molecular properties. The 3,5-difluoro substitution pattern provides a clear model to investigate the inductive effects of fluorine on the acidity of the carboxylic acid, the nucleophilicity of the ether oxygen, and the stability of the aromatic ring, without the steric complications of ortho-substitution.

As a Precursor in Organofluorine Synthesis: The compound is a key intermediate for the synthesis of more complex fluorinated molecules. nih.gov Its pre-installed difluorinated phenyl ring can be incorporated into larger molecular frameworks, providing a reliable method to introduce this specific structural motif. This is crucial in drug development, where the synthesis of fluorinated analogues of a lead compound is a common optimization strategy.

Probing Bioactivity: The synthesis and biological evaluation of this compound and its derivatives help to build a greater understanding of structure-activity relationships (SAR). By comparing its activity to non-fluorinated or mono-fluorinated analogues, researchers can quantify the contribution of the 3,5-difluoro substitution to a molecule's biological function.

The broader field of organofluorine synthesis is continuously expanding, with significant efforts dedicated to developing new reagents and methods for introducing fluorine and fluorine-containing groups into organic molecules. diva-portal.org Compounds like this compound are fundamental tools in this endeavor, both as synthetic targets to validate new methods and as building blocks for creating the next generation of functional organofluorine materials and medicines.

Overview of Patent Literature for Related Chemical Intermediates and Compounds

An examination of patent literature reveals the industrial and commercial importance of this compound and its derivatives. The compound itself is not typically the final, active product but rather a crucial chemical intermediate or building block used in the synthesis of proprietary, high-value molecules, particularly for the pharmaceutical industry.

Patents frequently cite this and structurally similar compounds as key precursors for complex molecular targets. The 3,5-difluorophenoxy moiety is a desirable feature in many drug candidates due to the metabolic stability and unique electronic properties conferred by the fluorine atoms.

A summary of representative patents highlights this role:

| Patent Number | Patent Title/Subject | Role of the (3,5-Difluorophenoxy)acetic acid Moiety |

| US Patent 1,858,865 | Substituted N-sulfonylaminophenylethyl-2-phenoxy acetamide (B32628) compounds | A derivative, (4-tert-butyl-3,5-difluorophenoxy)acetic acid, is used as a key intermediate to synthesize VR1 (vanilloid receptor 1) selective antagonists for potential therapeutic use. epo.org |

| WO 2014/014834 A1 | Process for making isoquinoline (B145761) compounds | The 3,5-difluorophenoxy group is a key structural component of the final patented molecule, 2-[[6-(3,5-difluorophenoxy)-4-hydroxy-1-methylisoquinoline-3-carbonyl]amino]acetic acid. google.com.na |

| CN 101486638 A | Preparation of 2,3-difluorophenylacetic acid | Describes a novel synthetic route for a structural isomer, 2,3-difluorophenylacetic acid, indicating the industrial value of difluorinated phenylacetic acids as intermediates. google.com |

| Request for PDF (Journal Article) | A modified approach to C-14-labeled 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid | Describes the synthesis of a related difluorophenoxy-containing nicotinic acid derivative, a structure type often found in pharmaceutical patents. researchgate.net |

This table is for illustrative purposes and is not exhaustive. The "Role" is interpreted from the patent's content.

The consistent appearance of the difluorophenoxyacetic acid scaffold in patents underscores its value as a non-obvious starting point for creating novel and patentable chemical entities with potential therapeutic applications.

In Vitro and in Silico Investigations of Biological Activities and Mechanisms

Exploration of Antimicrobial and Antifungal Activities in Preclinical In Vitro Models

While specific studies on the antimicrobial and antifungal properties of 2-(3,5-Difluorophenoxy)acetic acid are not extensively documented, the broader class of phenoxyacetic acid derivatives has demonstrated notable activity against various pathogens. Research into related compounds provides a basis for understanding the potential of this chemical scaffold.

For instance, a study on novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives, which share the acetic acid moiety, showed that these compounds possess antibacterial properties against human pathogenic microorganisms. nih.gov The investigation utilized the disk-diffusion technique to screen for antibacterial activity, and for active compounds, the minimum inhibitory concentrations (MICs) were determined. nih.govresearchgate.net Similarly, the synthesis of hydrazide-hydrazones of substituted acetic acids has yielded compounds with significant bactericidal activity, particularly against Gram-positive bacteria. mdpi.com Some of these derivatives showed efficacy comparable or superior to antibiotics like cefuroxime (B34974) and ampicillin. mdpi.com

The core acetic acid component itself is known for its antimicrobial effects. mdpi.comderpharmachemica.com A 3% solution of acetic acid has been shown to have a broad bactericidal spectrum, effective against Gram-negative bacteria such as P. vulgaris, P. aeruginosa, and A. baumannii, as well as various Gram-positive strains. mdpi.com In the context of bovine mastitis, acetic acid demonstrated low MIC and minimum bactericidal concentration (MBC) for most pathogens. derpharmachemica.com

Regarding antifungal activity, studies on other classes of compounds, such as pyrazole (B372694) derivatives, have shown that the introduction of a difluorophenoxy group can be a key element in their fungicidal properties. Current time information in Bangalore, IN.nih.govjournaljpri.com This suggests that the difluorophenoxy moiety in this compound could contribute to potential antifungal effects.

In Vitro Studies of Other Biological Activities of Related Compounds

The biological activities of phenoxyacetic acid derivatives extend beyond antimicrobial effects, with significant findings in anti-inflammatory, antitumoral, and enzyme inhibitory domains.

Anti-inflammatory Activity: Phenoxyacetic acid derivatives have been extensively studied for their anti-inflammatory properties. A significant mechanism of action for these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. Current time information in Bangalore, IN.nih.gov The inhibition of COX-2 is a key target for anti-inflammatory drugs as it is involved in the synthesis of prostaglandins (B1171923) which mediate inflammation. nih.gov

A series of novel phenoxyacetic acid derivatives demonstrated potent to moderate inhibitory effects against the COX-2 isozyme, with some compounds showing high selectivity over the COX-1 isozyme. Current time information in Bangalore, IN. For example, certain derivatives exhibited IC₅₀ values in the range of 0.06 to 0.09 μM for COX-2 inhibition. nih.gov The anti-inflammatory effects of these compounds were further evidenced by their ability to reduce levels of inflammatory mediators like TNF-α and PGE-2. Current time information in Bangalore, IN.nih.gov

Antitumoral Activity: The antitumoral potential of phenoxyacetic acid derivatives has been evaluated in various in vitro models. mdpi.com These compounds have shown cytotoxic activity against a range of human cancer cell lines, including breast cancer, promyelocytic leukemia, and human colon carcinoma. mdpi.com For instance, 4-Cl-phenoxyacetic acid demonstrated high cytotoxic activity against breast cancer cells with an IC₅₀ value of 0.194±0.09 µg/ml. mdpi.com

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis and perturb cellular pathways essential for cancer cell survival. researchgate.netscispace.com Chiral derivatives of phenoxyacetic acid have been shown to act as partial agonists of PPARγ, exhibiting antiproliferative effects in colorectal carcinoma cell lines. scispace.com

Enzyme Inhibitory Effects: Beyond COX-2, phenoxyacetic acid derivatives have been found to inhibit other enzymes. For example, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. journaljpri.com In one study, most of the tested 2-phenoxy-indan-1-one derivatives exhibited high AChE inhibition activity. journaljpri.com

Other research has focused on the inhibition of human glutathione-S-transferase Mu (GSTM) by phenoxyacetic acid compounds. Compounds containing an α, β-unsaturated ketone structure were found to be potent inhibitors of GSTM. Additionally, novel 5-(2,4-difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of the fatty acid amide hydrolase (FAAH) enzyme.

Structure-Activity Relationship (SAR) Studies on this compound Analogues and Derivatives

Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of phenoxyacetic acid derivatives influences their biological activity. The introduction of different substituents on the phenoxy ring can significantly alter their potency and selectivity.

For COX-2 inhibitors, the presence of a sulfonamide or methylsulfonyl group at the para-position of one of the aromatic rings is often crucial for optimal selectivity and inhibitory potency. In a series of phenoxyacetic acid derivatives, the incorporation of a bromine substitution at position 4 of the phenoxy ring resulted in heightened anti-inflammatory activity compared to their unsubstituted counterparts. Current time information in Bangalore, IN.

Regarding antimicrobial activity, SAR studies of N-(2-(4-chlorophenoxy) acetyl)-2, 3, 4, 5-tetrafluorobenzohydrazide showed that the presence of four fluoro groups led to good inhibition against pathogenic microbes. mdpi.com This highlights the potential importance of fluorine substitution for antimicrobial effects.

In the context of herbicidal activity, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid can alter the electronic structure and thus the biological activity. Disubstituted chloro-derivatives were found to have higher cytotoxicity compared to monosubstituted derivatives.

For inhibitors of the Pseudomonas aeruginosa type III secretion system, the α-position of the amide in phenoxyacetamide derivatives is sensitive to substituent variation.

Mechanistic Insights from Cellular and Enzymatic Assays In Vitro

Modulation of Enzyme Activity by Related Compounds

As previously mentioned, phenoxyacetic acid derivatives can modulate the activity of several key enzymes. The primary mechanism for their anti-inflammatory effects is the inhibition of COX-2. Current time information in Bangalore, IN.nih.gov This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation. nih.gov

In the case of dTMP synthetase inhibitors, a two-stage model has been proposed, involving the initial formation of a reversible adsorption complex, followed by a slow conversion to a tight-binding catalytic complex. For glutathione-S-transferase (GSTM) inhibitors, the presence of an α, β-unsaturated ketone structure is an essential functional group for their inhibitory action.

Cellular Responses and Pathway Perturbations in In Vitro Systems

Phenoxyacetic acid derivatives can trigger a range of cellular responses and perturb critical signaling pathways. In cancer cells, these compounds can induce apoptosis. For example, novel phenoxy acetamide (B32628) derivatives have been shown to be potent apoptotic inducers in HepG2 cells through the inhibition of PARP-1. researchgate.net

Some derivatives can also cause cell cycle arrest. In mammalian cells, 2,4-D has been found to inhibit cell growth, protein and DNA synthesis, and arrest cells in the G1/S phase of the cell cycle.

Furthermore, these compounds can modulate signaling pathways such as the PPAR pathway. Chiral derivatives of phenoxyacetic acid act as PPARγ partial agonists, leading to antiproliferative effects in cancer cells. scispace.com Other derivatives have been shown to stimulate cell proliferation and induce STAT-5 activation.

In Silico Approaches for Biological Target Identification and Ligand Design

In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR), and virtual screening, are powerful tools for identifying biological targets and designing novel ligands based on the phenoxyacetic acid scaffold.

Molecular docking studies have been employed to understand the binding interactions between phenoxyacetic acid derivatives and their target enzymes, such as COX-2. Current time information in Bangalore, IN. These studies help in visualizing how the ligands fit into the active site of the enzyme and guide the design of more potent and selective inhibitors. The carboxylate anion of the phenoxyacetic acid moiety can establish strong electrostatic interactions with basic amino acids like arginine and lysine (B10760008) in the active site of a protein target.

QSAR models have been developed to correlate the physicochemical properties of phenoxyacetic acid derivatives with their biological activities. These models can predict the activity of new compounds before their synthesis, thus saving time and resources.

Virtual screening of chemical libraries can be used to identify new phenoxyacetic acid derivatives with potential activity against a specific target. This approach, combined with homology modeling when the 3D structure of the target is unknown, accelerates the drug discovery process. In silico tools are also used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds, helping to assess their drug-likeness and oral bioavailability.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a specific protein target.

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, the broader class of phenoxyacetic acid derivatives has been the subject of such investigations. These studies often target enzymes like cyclooxygenase-2 (COX-2), a key player in inflammation. researchgate.netmdpi.com The phenoxyacetic acid scaffold is recognized as a valuable pharmacophore for developing selective COX-2 inhibitors. researchgate.netmdpi.com

A hypothetical molecular docking study of this compound against a target like COX-2 would involve preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure would be optimized to its lowest energy conformation. The protein's active site, the region where the natural substrate binds, would be defined. Docking algorithms would then systematically sample different orientations and conformations of the ligand within the active site, scoring each pose based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results would predict the most stable binding mode and provide a binding energy value, indicating the strength of the interaction. Key amino acid residues within the protein's active site that form crucial interactions with the ligand would be identified. For instance, the carboxylic acid group of this compound would be expected to form hydrogen bonds with polar residues, while the difluorophenoxy ring could engage in hydrophobic and aromatic stacking interactions. The fluorine atoms could also participate in specific interactions, such as halogen bonding, further stabilizing the complex.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description |

| Protein Target | A protein of interest, for example, Cyclooxygenase-2 (COX-2). |

| Ligand | This compound |

| Docking Software | Programs like AutoDock, Glide, or GOLD are commonly used. |

| Scoring Function | A mathematical function to estimate the binding affinity (e.g., in kcal/mol). |

| Predicted Binding Mode | The optimal orientation and conformation of the ligand within the protein's active site. |

| Key Interacting Residues | Specific amino acids in the protein's active site predicted to form bonds or have close contacts with the ligand. |

This table represents a general framework for a molecular docking study, as specific experimental data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a statistical correlation between molecular descriptors (numerical representations of a molecule's properties) and the observed activity of a series of compounds.

For phenoxyacetic acid derivatives, QSAR studies have been successfully applied to predict various biological activities, including their herbicidal effects. mdpi.comnih.gov These studies have shown that descriptors related to lipophilicity (how well a compound dissolves in fats), electronic properties, and steric factors are crucial in determining their activity. mdpi.com

A QSAR model for a set of phenoxyacetic acid derivatives, including this compound, would involve calculating a wide range of molecular descriptors. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing the distribution of electrons in the molecule.

Lipophilicity descriptors: Such as the logarithm of the octanol-water partition coefficient (logP). mdpi.com

Polarizability: A measure of how easily the electron cloud of the molecule can be distorted. mdpi.com

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical equation that links a selection of these descriptors to the biological activity. The predictive power of the resulting QSAR model would be rigorously validated. Such a model could then be used to predict the activity of new, untested phenoxyacetic acid derivatives and to guide the design of more potent compounds. The presence of two fluorine atoms in this compound would significantly influence its electronic properties and lipophilicity, making it an important data point in the development of a robust QSAR model.

Table 2: Key Molecular Descriptors in QSAR Models for Phenoxyacetic Acid Derivatives

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

| Lipophilicity | logP (octanol-water partition coefficient) | Influences the compound's ability to cross cell membranes. mdpi.com |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with the target protein. nih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule, affecting how it fits into the binding site. mdpi.com |

| Quantum Chemical | HOMO/LUMO energies | Indicates the molecule's reactivity and ability to participate in charge transfer interactions. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the essential three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

The phenoxyacetic acid moiety itself is considered a key pharmacophoric element in various biologically active compounds, including selective COX-2 inhibitors. researchgate.netmdpi.com A pharmacophore model for a class of compounds like phenoxyacetic acid derivatives would be generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity.

For instance, a pharmacophore model for selective COX-2 inhibitors based on the phenoxyacetic acid scaffold might include:

An aromatic ring (the phenoxy group).

A hydrogen bond acceptor (the ether oxygen).

A carboxylic acid group, which can act as a hydrogen bond donor and acceptor.

Specific hydrophobic regions corresponding to the substituted phenyl ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new molecules that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest. The structure of this compound, with its distinct pattern of fluorine substitution, could be used as a starting point or as part of a training set to develop a specific pharmacophore model for virtual screening campaigns aimed at discovering novel ligands with similar or improved biological activities.

Table 3: Common Pharmacophoric Features of Phenoxyacetic Acid Derivatives

| Pharmacophoric Feature | Description | Potential Role in Biological Activity |

| Aromatic Ring | The phenyl group of the phenoxy moiety. | Can engage in π-π stacking or hydrophobic interactions with the target protein. researchgate.net |

| Hydrogen Bond Acceptor | The ether oxygen and the carbonyl oxygen of the acetic acid group. | Forms hydrogen bonds with amino acid residues in the binding site. researchgate.net |

| Hydrogen Bond Donor | The hydroxyl group of the carboxylic acid. | Can donate a hydrogen bond to a suitable acceptor in the protein. researchgate.net |

| Hydrophobic Feature | The substituted phenyl ring. | Interacts with nonpolar pockets in the target's active site. |

| Negative Ionizable Feature | The carboxylate group at physiological pH. | Can form ionic interactions with positively charged residues. |

Future Research Directions and Translational Potential Academic Perspective

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 2-(3,5-Difluorophenoxy)acetic acid and its derivatives is geared towards the development of more efficient, sustainable, and scalable methods. A promising avenue is the exploration of electrochemical fluorodecarboxylation of aryloxyacetic acids. This technique offers a sustainable approach by using an electric current as a traceless oxidant, potentially affording various fluoromethoxyarenes in high yields. nih.govrsc.org For instance, the electrochemical decarboxylation of phenoxyacetic acids followed by fluorination has been shown to provide straightforward access to fluoromethyl aryl ethers. nih.govrsc.org

Further research could focus on optimizing reaction conditions for this electrochemical method, such as exploring different electrode materials, fluoride (B91410) sources, and solvents to improve yield and selectivity. nih.gov For example, studies have investigated the use of graphite (B72142) electrodes and various fluoride sources like Et3N·5HF. nih.govrsc.org The scalability of such electrochemical syntheses has been demonstrated, suggesting its potential for industrial application. nih.gov

Another area of development is the use of novel catalytic systems. For example, researchers have pioneered a catalytic transformation that converts epoxides into fluorinated oxetanes, a valuable class of molecules in drug discovery. labmanager.com While not directly a synthesis of this compound, this highlights the potential for developing new catalytic methods for introducing fluorine into organic molecules. Data-science guided development of new deoxyfluorination reagents with enhanced reactivity and safety profiles also presents a promising direction. chemrxiv.orgresearchgate.net

Traditional methods, such as the reaction of a phenol (B47542) with chloroacetic acid in the presence of a base, can also be optimized. nih.gov For instance, the synthesis of phenoxy ester derivatives has been achieved by reacting a difluorophenol with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate. nih.gov Investigating alternative bases, solvents, and reaction conditions for this classical synthesis could lead to improved efficiency and sustainability.

Advanced Computational Design and Optimization of Novel Derivatives with Predicted Activities

Advanced computational methods are poised to play a pivotal role in the design and optimization of novel derivatives of this compound with predicted biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this endeavor. mdpi.comnih.govnih.govresearchgate.netresearchgate.net QSAR studies can derive models that correlate the physicochemical properties of phenoxyacetic acid congeners with their biological efficacy, such as their ability to penetrate biological membranes. mdpi.com These models can help identify key molecular descriptors, like lipophilicity and polarizability, that influence biological activity. mdpi.com

In silico structure-guided optimization and molecular simulation studies can provide detailed insights into the interactions between these molecules and their biological targets. mdpi.comnih.gov For example, molecular simulation studies on 3-(phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines with Synechococcus Phytoene Desaturase (PDS) have revealed important factors for their interaction, guiding the design of new herbicidal compounds. mdpi.comnih.gov

The development of machine learning models to predict crucial properties like lipophilicity (logP) and acidity (pKa) for fluorinated compounds is another significant area of research. blackthorn.ai Standard prediction methods often struggle with fluorine-containing molecules due to limited experimental data, and machine learning can help fill this gap. blackthorn.ai By compiling specialized datasets and training various models, researchers can achieve more accurate predictions for these key properties that significantly impact pharmacological activity. blackthorn.ai

Broadening the Scope of In Vitro Biological Screening for Underexplored Activities

While phenoxyacetic acid derivatives have been extensively studied for certain biological activities, there remains a vast, underexplored landscape of potential applications. Future research should focus on broadening the scope of in vitro biological screening to uncover novel activities. High-throughput screening (HTS) is a powerful tool for this purpose, allowing for the rapid testing of large compound libraries against a wide array of biological targets. springernature.comacs.orgsigmaaldrich.com

Screening libraries of phenoxyacetic acid derivatives against diverse targets, such as G protein-coupled receptors (GPCRs), protein tyrosine phosphatases, and various enzymes, could reveal unexpected biological activities. springernature.comacs.org For example, HTS campaigns have successfully identified positive allosteric modulators for the mGluR5 glutamate (B1630785) receptor from large compound libraries. acs.org The application of such screening methods to derivatives of this compound could lead to the discovery of new therapeutic agents.

Furthermore, precursor-directed biosynthesis offers an innovative approach to generate novel, biologically active compounds. mq.edu.au By feeding microorganisms with unnatural precursor analogues like fluorinated phenoxyacetic acids, it may be possible to produce novel natural product analogues with unique biological activities. mq.edu.au This strategy has been successfully used to generate unnatural rapamycin (B549165) analogues and fluorinated synerazols with potent antiangiogenic effects. mq.edu.au

Investigating the anti-mycobacterial potential of this compound analogues is another promising avenue. chem-soc.siresearchgate.net QSAR studies have been employed to explore the physicochemical requirements for the anti-mycobacterial activity of related phenoxyacetic acid derivatives, suggesting that molecular geometry and hydrogen bonding play a crucial role. chem-soc.si

Exploration of Chemoinformatic and Data Science Approaches for Predictive Modeling

The integration of chemoinformatic and data science approaches is set to revolutionize the predictive modeling of the biological activities of this compound and its derivatives. These methods can analyze vast datasets to identify structure-activity relationships and predict the properties of novel compounds. chemrxiv.orgresearchgate.netnih.gov

Data-driven analysis of the fluorination of ligands for targets like aminergic G protein-coupled receptors (GPCRs) has revealed position-dependent effects of fluorine substitution on biological activity. nih.gov By analyzing large databases of fluorinated and non-fluorinated compounds, researchers can identify trends that guide the design of more potent and selective molecules. nih.gov

Machine learning algorithms, including linear models, tree-based methods, and neural networks, are being increasingly used to develop predictive models for various properties of fluorinated compounds. blackthorn.ai These models can be trained on experimental data to predict parameters like lipophilicity and acidity, which are critical for drug development. blackthorn.ai The development of open-source models and datasets will further accelerate research in this area. blackthorn.ai

Furthermore, data science-guided approaches are being used to discover and develop new chemical reagents with enhanced properties. chemrxiv.orgresearchgate.net By creating virtual libraries of compounds and using predictive models to screen them, researchers can identify promising candidates for synthesis and testing, streamlining the development process. chemrxiv.orgresearchgate.net

Potential Role in Advanced Materials Chemistry (Theoretical and Early-Stage Experimental Investigations)

Beyond its biological applications, this compound and its derivatives hold theoretical and early-stage experimental potential in the field of advanced materials chemistry. The unique properties imparted by fluorine atoms, such as altered polarity and stability, can be harnessed to create novel materials with specific functionalities. labmanager.com

Theoretical studies using methods like Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of these compounds and predict their suitability for various material applications. mdpi.com For instance, DFT calculations have been used to study the conformational analysis and vibrational spectra of related phenoxyacetic acids, providing insights into their molecular behavior. mdpi.com

Early-stage experimental investigations could explore the incorporation of this compound derivatives into polymers. nih.gov The synthesis of polyaniline salts with phenoxyacetic acids has been shown to yield polymers with desirable properties like high solubility and electrical conductivity. The introduction of fluorine into the phenoxyacetic acid moiety could further enhance these properties.

Another potential application lies in the development of molecularly imprinted polymers (MIPs) for selective recognition and extraction. csic.es MIPs have been synthesized for the selective solid-phase extraction of phenoxyacetic acids from various samples. csic.es The specific binding properties of these polymers could be tailored for applications in sensing, separation, and catalysis.

Q & A

Q. What are the standard synthetic routes for 2-(3,5-Difluorophenoxy)acetic acid in laboratory settings?

A typical synthesis involves coupling 3,5-difluorophenol with a halogenated acetic acid derivative (e.g., chloroacetic acid) under alkaline conditions. For example, in a patent application, trifluoroacetic acid (TFA) was used to cleave protecting groups (e.g., tert-butyl esters) in dichloromethane (DCM), followed by reverse-phase column chromatography for purification . Key steps include:

- Reaction conditions : Stirring at room temperature for 2 hours with TFA.

- Purification : Reverse-phase chromatography using formic acid-modified mobile phases.

- Yield optimization : Adjusting stoichiometry and reaction time to minimize byproducts.

Q. Which analytical techniques are recommended for characterizing this compound?

- LC-MS/MS : Effective for detecting fluorinated compounds due to high sensitivity and specificity for fluorine-containing fragments. For example, LC-MS with electrospray ionization (ESI) can confirm molecular ion peaks (e.g., m/z 701 [M+H]+ observed in a related fluorinated compound) .

- NMR : NMR is critical for verifying fluorine substitution patterns, while NMR identifies the acetic acid moiety.

- HPLC : Retention times (e.g., 1.08 minutes under SQD-FA05 conditions) help assess purity and compare with reference standards .

Q. How can researchers optimize purification of this compound post-synthesis?

Reverse-phase chromatography using C18 columns and acidified mobile phases (e.g., 0.1% formic acid in water/acetonitrile) effectively separates the target compound from unreacted precursors. Key parameters include:

- Gradient elution : Adjusting acetonitrile concentration to improve resolution.

- Sample preparation : Pre-purification via solvent extraction (e.g., DCM) to remove hydrophobic impurities .

Advanced Research Questions

Q. What strategies improve low yields in esterification reactions involving this compound?

Low yields often arise from steric hindrance from the 3,5-difluorophenoxy group. Mitigation strategies include:

- Catalyst selection : Use of N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Temperature control : Heating to 50–60°C to overcome activation barriers without degrading the fluorinated aromatic ring .

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing effect of fluorine atoms at the 3 and 5 positions deactivates the phenoxy ring, reducing its susceptibility to electrophilic attack. However, this effect stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions. For example: